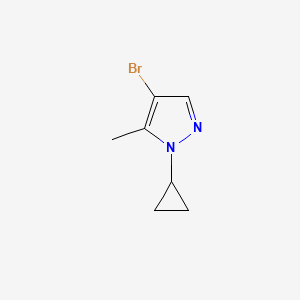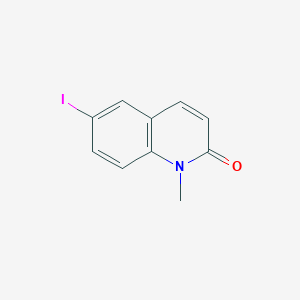
Vitronectin (367-378)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vitronectin (367-378) is a peptide derived from the larger glycoprotein vitronectin, which is found in both monomeric form in the blood and oligomeric form in the extracellular matrix . This peptide sequence, specifically from residues 367 to 378, has been shown to promote the adhesion and undifferentiated growth of human pluripotent stem cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vitronectin (367-378) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve high purity .
Industrial Production Methods: Industrial production of vitronectin (367-378) typically involves recombinant DNA technology. The gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli or yeast, which then produces the peptide. The peptide is subsequently purified using chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Vitronectin (367-378) primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It binds to integrins and other cell surface receptors, facilitating cell adhesion and spreading .
Common Reagents and Conditions: The peptide is often used in cell culture applications where it is coated onto culture plates to promote cell adhesion. The coating process involves diluting the peptide in phosphate-buffered saline (PBS) and applying it to the culture surface .
Major Products Formed: The primary “products” of these interactions are the stable complexes formed between vitronectin (367-378) and its binding partners, such as integrins .
Scientific Research Applications
Vitronectin (367-378) has a wide range of applications in scientific research:
Mechanism of Action
Vitronectin (367-378) exerts its effects by binding to integrin receptors on the cell surface. This binding promotes cell adhesion, spreading, and migration. The peptide’s interaction with integrins also stabilizes the extracellular matrix and regulates proteolysis by binding to plasminogen activator inhibitor-1 .
Comparison with Similar Compounds
Fibronectin: Another glycoprotein involved in cell adhesion, migration, and wound healing.
Laminin: A protein in the extracellular matrix that influences cell differentiation, migration, and adhesion.
Collagen: A structural protein that provides tensile strength to tissues and supports cell adhesion.
Uniqueness: Vitronectin (367-378) is unique in its specific sequence and its ability to promote the undifferentiated growth of human pluripotent stem cells. Unlike fibronectin and laminin, which have broader roles in various tissues, vitronectin (367-378) is particularly valuable in stem cell research and regenerative medicine .
Properties
Molecular Formula |
C70H122N32O16 |
|---|---|
Molecular Weight |
1667.9 g/mol |
IUPAC Name |
2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetic acid |
InChI |
InChI=1S/C70H122N32O16/c71-25-7-4-16-41(56(108)90-37-55(106)107)93-59(111)44(19-10-28-86-67(77)78)98-66(118)51(34-53(76)104)102-62(114)47(22-13-31-89-70(83)84)97-65(117)50(33-40-36-85-38-91-40)101-61(113)46(21-12-30-88-69(81)82)96-64(116)49(32-39-14-2-1-3-15-39)100-60(112)45(20-11-29-87-68(79)80)95-63(115)48(23-24-52(75)103)99-58(110)43(18-6-9-27-73)94-57(109)42(17-5-8-26-72)92-54(105)35-74/h1-3,14-15,36,38,41-51H,4-13,16-35,37,71-74H2,(H2,75,103)(H2,76,104)(H,85,91)(H,90,108)(H,92,105)(H,93,111)(H,94,109)(H,95,115)(H,96,116)(H,97,117)(H,98,118)(H,99,110)(H,100,112)(H,101,113)(H,102,114)(H,106,107)(H4,77,78,86)(H4,79,80,87)(H4,81,82,88)(H4,83,84,89)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1 |
InChI Key |
SAXSNZNBEWVSJE-LFOOZZFTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CN |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13911898.png)






![Tert-butyl endo-3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13911942.png)
![2,5,7-Triazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid](/img/structure/B13911950.png)


